4-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide - 862827-24-5

4-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide

Catalog Number: EVT-2518485
CAS Number: 862827-24-5
Molecular Formula: C18H23FN4O2S
Molecular Weight: 378.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: (2'S,3'R,4'R)-3'-(3a,7a-Dihydro-1H-indole-3-carbonyl)-5-fluoro-1'-methyl-2-oxo-4'-(pyridin-3-yl)spiro[indoline-3,2'-pyrrolidine]-3'-carbonitrile is the title compound of a crystallographic study. The study describes the crystal structure of this molecule, focusing on its conformation and intermolecular interactions in the solid state.

Relevance: While structurally distinct from 4-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide, this compound shares the key features of a pyridin-3-yl group and a fluoro substituent. These shared features suggest a potential connection in terms of chemical synthesis pathways or potential biological targets.

PZ-1150 (4-fluoro-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}-8-azabicyclo[3.2.1]octan-3-yl)-benzenesulfonamide)

Compound Description: PZ-1150 is a novel 5-HT7 receptor antagonist with antidepressant-like and anxiolytic properties. Its metabolism was investigated in vitro using microsomes and the fungus Cunninghamella echinulata. The study identified several metabolites, with the predominant one resulting from hydroxylation of the benzene ring.

Relevance: PZ-1150 and 4-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide are both benzenesulfonamide derivatives possessing a fluoro substituent on the benzene ring. This structural similarity suggests they might share similar pharmacological profiles or target similar biological pathways, although their specific target receptors differ.

1-Ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate (pef)

Compound Description: The pef anion is a ligand in various zinc(II) , manganese(II) , and cobalt(II) complexes that were synthesized and characterized by X-ray crystallography. These studies focused on the coordination chemistry of the metal complexes and the role of pef as a bidentate ligand.

Relevance: Pef shares the fluoro substituent and 4-methylpiperazin-1-yl group with 4-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide. [, , ] Although the core structures differ, these shared chemical moieties indicate a potential relationship in their synthesis or potential for interacting with similar biological targets.

Almorexant

Compound Description: Almorexant is a dual orexin receptor antagonist that has been clinically investigated for its efficacy in inducing and maintaining sleep. Its binding to human orexin 1 receptor (OX1) and orexin 2 receptor (OX2) was investigated in a study using site-directed mutagenesis and modeling techniques.

Relevance: Almorexant is included here as its binding pocket overlaps with that of N-ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA), a selective OX2 antagonist. EMPA shares a structural resemblance to 4-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide due to its pyridinyl group and sulfonamide moiety. This connection suggests a potential link in understanding the binding interactions and receptor selectivity of these compounds.

N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

Compound Description: EMPA is a selective OX2 antagonist used in research to investigate the binding pocket of orexin receptors. [, ] Studies have shown that it shares overlapping binding sites with the dual antagonist almorexant at the OX2 receptor. [, ]

Relevance: EMPA exhibits structural similarities to 4-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide due to the presence of a pyridinyl group and a sulfonamide moiety in both structures. [, ] This structural resemblance might indicate a potential relationship in their binding interactions with certain receptors, particularly those related to the orexin system.

2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-[11C]methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide (N-[11C]7)

Compound Description: N-[11C]7 is a carbon-11 labeled imidazo[1,2-a]pyridine derivative developed as a potential PET radiotracer for imaging PI3K/mTOR in cancer. It is structurally based on compound 7, a potent dual PI3K/mTOR inhibitor.

Relevance: N-[11C]7 contains a 4-methylpiperazin-1-yl group connected to an ethyl chain, a structural motif also found in 4-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide. This shared feature suggests a potential relationship in their synthesis pathways or potential for binding to similar molecular targets, although their core structures and biological activities differ.

3-(4-fluorophenyl)-5-isopropyl-4-(pyridin-4-yl)isoxazole (1)

Compound Description: Compound 1 is a casein kinase (CK) 1δ inhibitor. Researchers aimed to improve its selectivity by attaching chiral iminosugar scaffolds to the isoxazole ring at the C5 position.

Relevance: Compound 1 shares a fluoro-phenyl group with 4-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide. Although the core structures differ, this common element indicates potential shared synthetic routes or possible activity towards similar biological targets, although their specific targets within the kinase family differ.

(2S)-((2-benzoylphenyl)amino)-3-¿4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl¿propanoic acid (2)

Compound Description: Compound 2 is a potent and selective PPARγ agonist. Structure-activity relationship studies focused on modifying the phenyl alkyl ether moiety to enhance solubility and selectivity.

Relevance: This compound is included as two of its analogs, compound 16 and compound 24, contain structural features relevant to 4-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide. Compound 16 features a pyridyl group, while compound 24 contains a 4-methylpiperazine moiety. These shared elements might suggest a potential relationship in their pharmacological profiles or interaction with similar biological targets, despite the differences in their core structures.

(2S)-((2-benzoylphenyl)amino)-3-¿4-[2-(5-methyl-2-pyridin-4-yloxazol-4-yl)ethoxy]phenyl¿propionic acid (16)

Compound Description: Compound 16 is a potent and selective PPARγ agonist derived from the lead compound 2. Replacing the phenyl ring of the phenyloxazole moiety in compound 2 with a 4-pyridyl group led to improved aqueous solubility.

Relevance: Compound 16, an analog of the PPARγ agonist 2, possesses a pyridyl group, which is also a key feature of 4-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide. Despite the differing core structures and biological activities, this shared element suggests they might be grouped into similar chemical classes or potentially interact with related targets.

(2S)-((2-benzoylphenyl)amino)-3-(4-¿2-[5-methyl-2-(4-methylpiperazin-1-yl)thiazol-4-yl]ethoxy¿phenyl)propionic acid (24)

Compound Description: Compound 24 is another potent and selective PPARγ agonist derived from compound 2. It was designed to improve solubility by replacing the phenyl ring of the phenyloxazole moiety in compound 2 with a 4-methylpiperazine group.

Relevance: Compound 24, an analog of PPARγ agonist 2, shares the 4-methylpiperazin-1-yl group with 4-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide. Although they have distinct core structures and different biological targets, the presence of this common chemical moiety might indicate a potential link in their synthesis pathways or possible interactions with related binding pockets.

VUF11211 [(S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide]

Compound Description: VUF11211 is a high-affinity CXCR3 antagonist characterized by a rigid elongated structure with two basic groups. It belongs to the piperazinyl-piperidine chemotype.

Relevance: Although VUF11211 and 4-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide are chemically distinct, both compounds contain a piperazine ring system as part of their structure. This shared structural element might suggest a potential relationship in terms of their synthesis pathways or a possible capacity for interacting with similar biological targets.

NBI-74330 [(R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide]

Compound Description: NBI-74330 is another high-affinity CXCR3 antagonist belonging to the 8-azaquinazolinone chemotype. [, ] It is notable for its lack of basic groups and its potent inhibition of CXCR3 ligand binding and function.

Relevance: NBI-74330 incorporates a pyridin-3-yl group, similar to 4-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide. [, ] This shared structural feature might suggest a possible relationship in terms of their chemical synthesis pathways or a potential for interacting with similar biological targets, despite their differing core structures.

N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide (VUF10472)

Compound Description: VUF10472, also known as NBI-74330, is a nonpeptidergic antagonist of the chemokine receptor CXCR3. It is a potent inhibitor of CXCR3 ligand binding and signaling, showing efficacy in various animal models of inflammatory disease.

Relevance: VUF10472 is structurally similar to 4-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide due to the presence of a fluoro substituent and a pyridin-3-yl group. This suggests a possible relationship in terms of their chemical synthesis or potential for targeting related biological pathways, although their specific target receptors and core structures differ.

N-(2-fluoro-4-{[2-({[4-(4-methylpiperazin-1-yl)piperidin-1-yl]carbonyl}amino)pyridin-4-yl]oxy}phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

Compound Description: This compound is mentioned in a patent as part of a combination therapy for treating tumors. It is used in conjunction with 4-(3-chloro-4-{[(cyclopropylamino)carbonyl]amino}phenoxy)-7-methoxy-6-quinolinocarboxamide to target multiple kinases involved in tumor development.

Relevance: This compound features a 4-methylpiperazin-1-yl group, a key structural element also present in 4-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide. This shared moiety suggests a possible relationship in their synthesis pathways or a potential for binding to similar molecular targets, although their core structures and overall biological activities differ.

Ethyl 5-hyroxy-4-(dimethylaminomethyl)-1-methyl-6-piridine-3-yl-2-(phenylsulfonylmethyl)-1H-indole-3-carboxylate

Compound Description: This indole derivative exhibited significant inhibitory activity against the Hepatitis C virus (HCV) in infected human hepatoma cells (Huh 7.3), with an EC50 of 6.6 mM.

Relevance: This compound contains a pyridin-3-yl group, similar to 4-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide. Although the core structures and biological activities are distinct, the shared pyridin-3-yl group suggests a potential relationship in their chemical synthesis or a possible capacity for interacting with similar biological targets.

Properties

CAS Number

862827-24-5

Product Name

4-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide

IUPAC Name

4-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide

Molecular Formula

C18H23FN4O2S

Molecular Weight

378.47

InChI

InChI=1S/C18H23FN4O2S/c1-22-9-11-23(12-10-22)18(15-3-2-8-20-13-15)14-21-26(24,25)17-6-4-16(19)5-7-17/h2-8,13,18,21H,9-12,14H2,1H3

InChI Key

GZWIUWJALCREIQ-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)F)C3=CN=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.